1-(5-Chloro-2-fluorobenzyl)piperazine
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Overview
Description
1-(5-Chloro-2-fluorobenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively, attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-fluorobenzyl)piperazine typically involves the reaction of 5-chloro-2-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzyl chloride moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can convert the benzyl chloride group to a benzyl alcohol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperazine derivatives.
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
1-(5-Chloro-2-fluorobenzyl)piperazine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is utilized in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
- 1-(2-Chloro-6-fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(2-Fluorobenzyl)piperazine
Comparison: 1-(5-Chloro-2-fluorobenzyl)piperazine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s reactivity, biological activity, and overall properties compared to its analogs .
Properties
Molecular Formula |
C11H14ClFN2 |
---|---|
Molecular Weight |
228.69 g/mol |
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14ClFN2/c12-10-1-2-11(13)9(7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |
InChI Key |
LOZDMYBQETXJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Cl)F |
Origin of Product |
United States |
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